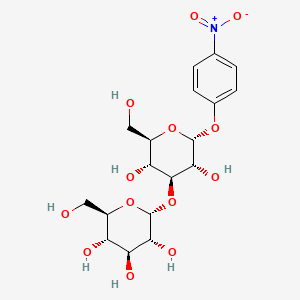

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

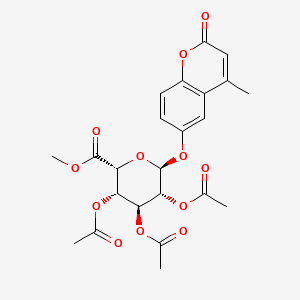

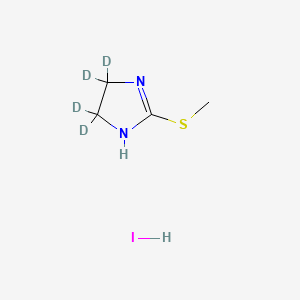

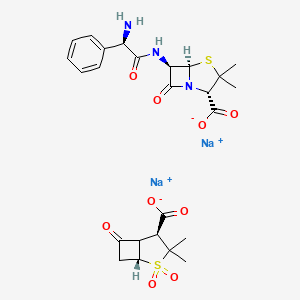

4-Nitrophenyl α-D-glucopyranoside, also known as p-Nitrophenyl α-D-glucopyranoside or pNPG, is a compound with the empirical formula C12H15NO8 . It is used as a chromogenic substrate for α-glucosidases . Upon enzymatic cleavage, p-nitrophenol is released, which can be quantified by colorimetric detection at 405 nm as a measure of α-glucosidase activity . It has also been used as a colorimetric substrate for glucansucrases .

Molecular Structure Analysis

The molecular weight of 4-Nitrophenyl α-D-glucopyranoside is 301.25 . Its molecular structure includes a nitrophenyl group attached to a glucopyranoside moiety . The exact 3D conformation can vary due to the presence of chiral centers in the molecule.Chemical Reactions Analysis

4-Nitrophenyl α-D-glucopyranoside serves as a substrate for glycosidases . Upon cleavage by the enzyme, the substrate is converted to a yellow-colored product .Physical And Chemical Properties Analysis

4-Nitrophenyl α-D-glucopyranoside is a solid compound . It is soluble in DMF and DMSO at a concentration of 10 mg/ml, and slightly soluble in ethanol . In PBS (pH 7.2), its solubility is 0.3 mg/ml . It should be stored at -20°C .科学的研究の応用

Chromogenic Substrate for Alpha-D-Glucosidase Inhibitor

This compound serves as a chromogenic substrate for alpha-D-glucosidase inhibitors . In this application, it is used to measure the activity of compounds that inhibit alpha-D-glucosidase, an enzyme involved in the breakdown of carbohydrates. The inhibition of this enzyme is a crucial target in diabetes management, as it slows down the digestion of carbohydrates, thereby reducing postprandial blood glucose levels.

Detection of Glucansucrases

It is utilized in the detection of glucansucrases . Glucansucrases are enzymes that catalyze the synthesis of glucans from sucrose. These glucans have various industrial and medical applications, including the production of biofilms and as potential prebiotics.

Yeast Alpha-D-Glucosidase Studies

Researchers use 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside in the study of yeast alpha-D-glucosidase . This enzyme plays a role in the mobilization of glucose from disaccharides and is essential for yeast fermentation processes, which are central to the production of bread, beer, and bioethanol.

Lysosomal Alpha-Glucosidase Substrate

The compound acts as a substrate for lysosomal alpha-glucosidase . This particular application is significant in the study of Pompe disease, a genetic disorder that affects muscle function due to the accumulation of glycogen in the lysosomes.

Maltase-Glucoamylase Substrate

It is also a substrate for maltase-glucoamylase . This enzyme is important for the final steps of starch digestion, converting maltose into glucose. Studying this enzyme’s activity is vital for understanding digestive disorders and developing treatments.

Enzymatic Activity Measurement

The enzymatic cleavage of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside releases p-nitrophenol, which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity . This application is widely used in biochemistry for enzyme kinetics and inhibitor screening.

Glycobiology Research

In glycobiology, this compound is used to study glycosidic bond formation and cleavage . Understanding these processes is essential for the development of glycomimetic drugs, which can mimic or inhibit carbohydrate processing in various diseases.

Pharmaceutical Development

Due to its role as a substrate for various enzymes, 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is valuable in pharmaceutical development . It can be used to screen for potential drugs that target carbohydrate-processing enzymes, which are implicated in a range of conditions from metabolic disorders to infectious diseases.

作用機序

Target of Action

The primary target of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of terminal, non-reducing 1-4-linked alpha-glucose residues to release a single alpha-glucose molecule .

Mode of Action

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . When this compound interacts with α-glucosidase, it undergoes enzymatic cleavage, releasing p-nitrophenol . This interaction results in a change in color, which can be quantified by colorimetric detection .

Biochemical Pathways

The compound is involved in the metabolic pathway related to carbohydrate digestion. It is specifically used in the measurement of α-glucosidase activity, an enzyme that catalyzes the last step in the digestive process of carbohydrates .

Result of Action

The enzymatic cleavage of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside by α-glucosidase results in the release of p-nitrophenol . This reaction can be monitored by measuring the increase in absorbance at 405 nm, providing a quantitative measure of α-glucosidase activity .

将来の方向性

The use of 4-Nitrophenyl α-D-glucopyranoside and similar compounds in biochemical assays is well-established . Future research may focus on developing new assays, improving existing ones, or exploring new applications for these compounds. As our understanding of glycosidase enzymes continues to grow, so too will the potential applications of their substrates.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDRWMZFQVCAR-SJBMRWFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745395 |

Source

|

| Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136632-95-6 |

Source

|

| Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)